Ethoxyethane;trifluoroborane;hydrofluoride

Catalog No.
S3137091
CAS No.
67969-82-8
M.F
C4H11BF4O
M. Wt
161.93
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethoxyethane;trifluoroborane;hydrofluoride

CAS Number

67969-82-8

Product Name

Ethoxyethane;trifluoroborane;hydrofluoride

IUPAC Name

ethoxyethane;trifluoroborane;hydrofluoride

Molecular Formula

C4H11BF4O

Molecular Weight

161.93

InChI

InChI=1S/C4H10O.BF3.FH/c1-3-5-4-2;2-1(3)4;/h3-4H2,1-2H3;;1H

InChI Key

XFHGDBFMJCLEOW-UHFFFAOYSA-N

SMILES

B(F)(F)F.CCOCC.F

Solubility

not available

Catalyst in Organic Synthesis:

One of the most prominent applications of fluoroboric acid diethyl ether complex lies in organic synthesis. Due to its Lewis acidic nature, the complex acts as a potent catalyst for various reactions. Notably, it demonstrates high efficiency in carbohydrate protection reactions []. These reactions are crucial for selectively modifying specific functional groups on sugar molecules, which is essential for synthesizing complex carbohydrates with desired properties.

For instance, research has shown the effectiveness of this complex in protecting hydroxyl groups on carbohydrates during glycosylation reactions []. This protection ensures that the reaction only occurs at the desired site, leading to the formation of precisely targeted carbohydrate structures.

Synthesis of Fluorinated Compounds:

Fluoroboric acid diethyl ether complex plays a role in the synthesis of fluorinated compounds. The presence of the tetrafluoroboric acid (HBF4) unit within the complex provides a readily available source of fluorine ions. These ions can participate in reactions with various organic substrates, facilitating the incorporation of fluorine atoms into their structures [].

One example involves the preparation of 4-fluoropiperidines, which are a class of heterocyclic compounds with potential applications in medicinal chemistry []. The complex acts as a catalyst in the reaction between aldehydes and N-tosyl homoallylamine, promoting the introduction of a fluorine atom at the desired position on the piperidine ring.

Applications in Electrochemistry:

Beyond organic synthesis, fluoroboric acid diethyl ether complex finds utility in electrochemistry. Its unique properties make it suitable as an ion source for various electrochemical applications. The complex readily dissociates in solution, releasing the tetrafluoroborate anion (BF4-) which serves as a non-coordinating electrolyte [].

  • Origin: This compound is not naturally occurring. It's synthesized by combining diethyl ether (a common organic solvent) with tetrafluoroboric acid (a strong Brønsted-Lowry acid). []
  • Significance: Fluoroboric acid diethyl ether complex acts as a Lewis acid catalyst in various organic reactions, particularly those involving carbohydrates. Its unique properties make it a powerful tool for researchers ([1, 2]).

Molecular Structure Analysis

  • The compound has the formula C₄H₁₁BF₄O.
  • The structure features a tetrahedral boron (B) center bonded to four fluorine (F) atoms. This creates the BF₄⁻ anion, a Lewis acid.
  • An oxygen atom from a diethyl ether molecule (CH₃CH₂OCH₂CH₃) is linked to a proton (H⁺), forming a positively charged ethoxyethane (C₂H₅OC₂H₅) cation.
  • The cation and anion interact through electrostatic forces, forming the complex ([1, 3]).

Chemical Reactions Analysis

  • Synthesis: Reaction of diethyl ether with tetrafluoroboric acid yields the complex.HBF₄ + (C₂H₅)₂O → HBF₄ • (C₂H₅)₂O []
  • Decomposition: The complex can decompose upon heating or exposure to moisture, releasing diethyl ether and tetrafluoroboric acid.HBF₄ • (C₂H₅)₂O → HBF₄ + (C₂H₅)₂O []
  • Reactions as a Lewis Acid Catalyst: The Lewis acidic BF₄⁻ anion interacts with electron-rich functional groups in organic molecules, activating them for further reactions. Specific examples include:
    • Protection and deprotection of hydroxyl groups in carbohydrates [].
    • Synthesis of 4-fluoropiperidines from aldehydes and N-tosyl homoallylamine [].

Physical And Chemical Properties Analysis

  • Appearance: Colorless to brown liquid [].
  • Melting point: No data available.
  • Boiling point: No data available.
  • Solubility: Soluble in polar organic solvents like dichloromethane and acetonitrile [].
  • Stability: Hygroscopic (absorbs moisture) and decomposes in water, releasing flammable gases [, ].

The Lewis acidic BF₄⁻ anion accepts electron pairs from electron-rich functional groups in substrates, weakening specific bonds and facilitating their reactions. For instance, in carbohydrate protection reactions, the BF₄⁻ anion interacts with the lone pairs on oxygen atoms of hydroxyl groups, making them more susceptible to modification by protecting groups [].

  • Corrosivity: Fluoroboric acid diethyl ether complex is corrosive and can cause burns to skin and eyes upon contact [].
  • Toxicity: Data on specific toxicity is limited, but inhalation may irritate the respiratory tract.
  • Flammability: Reacts violently with water, releasing flammable gases like hydrogen fluoride and diethyl ether [].
  • Precautions: Handle the compound with proper personal protective equipment (PPE) including gloves, goggles, and a fume hood [].

Boron trifluoride diethyl etherate exhibits a variety of chemical behaviors:

  • Lewis Acid Reactions: As a Lewis acid, it can form complexes with Lewis bases such as ethers and amines. For example:
    • Boron trifluoride+Diethyl etherBoron trifluoride diethyl etherate\text{Boron trifluoride}+\text{Diethyl ether}\rightarrow \text{Boron trifluoride diethyl etherate}
  • Hydrolysis: The compound reacts with water to produce boric acid and fluoroboric acid:
    • 4BF3+3H2O3H BF4]+B OH 34\text{BF}_3+3\text{H}_2\text{O}\rightarrow 3\text{H BF}_4]+\text{B OH }_3
  • Halide Exchange: It can undergo halide exchange reactions, which are common among boron halides:
    • BF3+BCl3BF2Cl+BCl2F\text{BF}_3+\text{BCl}_3\rightarrow \text{BF}_2\text{Cl}+\text{BCl}_2\text{F}

These reactions highlight the compound's versatility in facilitating various organic transformations and its role as a catalyst in synthetic chemistry .

The biological activity of boron trifluoride diethyl etherate is primarily associated with its toxicity. Exposure can result in severe irritation and burns to the skin and eyes, along with respiratory issues such as coughing and pulmonary edema due to inhalation of vapors. The compound is classified as corrosive and can emit toxic gases when heated or in contact with moisture . While specific therapeutic applications are not well documented, its chemical properties suggest potential utility in synthesizing biologically active compounds.

Boron trifluoride diethyl etherate can be synthesized through several methods:

  • Reaction of Boron Oxides with Hydrogen Fluoride:
    • B2O3+6HF2BF3+3H2OB_2O_3+6HF\rightarrow 2BF_3+3H_2O
  • In Situ Generation: In laboratory settings, it is often generated from boron trifluoride etherate by reacting it with moisture or other solvents to release boron trifluoride.
  • Thermal Decomposition of Diazonium Salts: This method involves heating diazonium salts of tetrafluoroborate to yield boron trifluoride .

These synthesis methods highlight the compound's accessibility for research and industrial applications.

Boron trifluoride diethyl etherate is widely used in various fields:

  • Catalysis: It serves as a catalyst for polymerization reactions, particularly for unsaturated compounds.
  • Organic Synthesis: Employed in acylation, alkylation, and isomerization reactions.
  • Laboratory Reagent: Commonly used in laboratories for generating boron trifluoride due to its stability and ease of handling compared to gaseous boron trifluoride .

Interaction studies involving boron trifluoride diethyl etherate primarily focus on its reactivity with water and various solvents. The compound reacts violently with water, releasing hydrofluoric acid and generating heat, which poses significant safety risks. Additionally, studies indicate that it forms stable adducts with several organic solvents, enhancing its utility as a reagent in organic chemistry .

Boron trifluoride diethyl etherate shares similarities with other boron compounds but possesses unique characteristics that differentiate it:

Compound NameChemical FormulaKey Features
Boron TrifluorideBF₃Gaseous form; highly reactive Lewis acid
Boron Trifluoride Dimethyl EtherateBF₃·O(CH₃)₂Similar reactivity; used in organic synthesis
Tetrafluoroboric AcidHBF₄Strong acid; used for electrophilic reactions
Boron TrichlorideBCl₃Less reactive than BF₃; used in chlorination

Boron trifluoride diethyl etherate's unique property lies in its liquid state at room temperature and its ability to act as a stable source of boron trifluoride for laboratory use, making it particularly valuable for synthetic applications .

Dates

Modify: 2023-08-18

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